7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a piperazine ring, all connected to a dihydrocyclopenta[c]chromenone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydrocyclopenta[c]chromenone core: This can be achieved through a cyclization reaction of a suitable precursor, such as a substituted phenol, under acidic or basic conditions.
Introduction of the propoxy group: This step involves the alkylation of the dihydrocyclopenta[c]chromenone core with a suitable alkylating agent, such as 3-chloropropanol, in the presence of a base like potassium carbonate.
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the propoxy group is reacted with 4-(4-methoxyphenyl)piperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium carbonate, sodium hydroxide
Solvents: Methanol, ethanol, dichloromethane
Major Products
Oxidation products: Carbonyl derivatives
Reduction products: Hydroxyl derivatives
Substitution products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects through the following pathways:
Binding to receptors: The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity.
Inhibition of enzymes: The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Antioxidant activity: The hydroxy group can scavenge free radicals, providing antioxidant protection to cells.
Comparison with Similar Compounds
Similar Compounds
7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrochromen-4(1H)-one: Similar structure but lacks the cyclopenta ring.
7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrobenzofuran-4(1H)-one: Similar structure but contains a benzofuran ring instead of a chromenone core.
Uniqueness
The unique combination of the dihydrocyclopenta[c]chromenone core with the hydroxy, methoxyphenyl, and piperazine groups gives 7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-31-20-7-5-18(6-8-20)28-13-11-27(12-14-28)16-19(29)17-32-21-9-10-23-22-3-2-4-24(22)26(30)33-25(23)15-21/h5-10,15,19,29H,2-4,11-14,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVKGFCSLWXBTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC4=C(C=C3)C5=C(CCC5)C(=O)O4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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